molecular formula C6H5Cl2N5 B13894934 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine

5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine

Cat. No.: B13894934
M. Wt: 218.04 g/mol
InChI Key: KVMVTGIOZPSATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of chlorine atoms at positions 5 and 7, and an ethyl group at position 3 of the triazolo[4,5-D]pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5,7-dichloro-3-ethyl-1,2,4-triazole with a suitable pyrimidine derivative under acidic or basic conditions can yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-7-chloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine .

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties .

Biology and Medicine: This compound has shown potential as an antiproliferative agent against various cancer cell lines. It exhibits cytotoxic activity by inducing apoptosis in cancer cells through the mitochondrial pathway . Additionally, it has been investigated for its neuroprotective and anti-neuroinflammatory properties .

Industry: In the industrial sector, this compound is used in the development of high-density energetic materials. Its stability and high decomposition temperature make it suitable for applications in explosives and propellants .

Comparison with Similar Compounds

  • 5,7-Dichloro-3-methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
  • 5,7-Dichloro-3-phenyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine
  • 5,7-Dichloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine

Uniqueness: 5,7-Dichloro-3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 3 enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C6H5Cl2N5

Molecular Weight

218.04 g/mol

IUPAC Name

5,7-dichloro-3-ethyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C6H5Cl2N5/c1-2-13-5-3(11-12-13)4(7)9-6(8)10-5/h2H2,1H3

InChI Key

KVMVTGIOZPSATI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=N2)Cl)Cl)N=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.